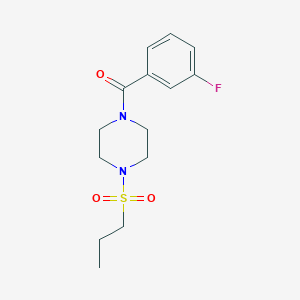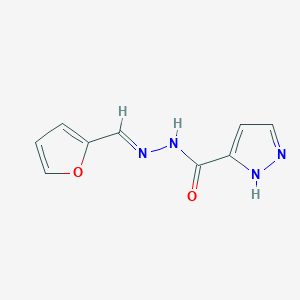
1-(3-fluorobenzoyl)-4-(propylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluorobenzoyl)-4-(propylsulfonyl)piperazine is a compound that has attracted attention in the chemical and pharmaceutical research sectors due to its unique structure and potential biological activities. Its synthesis and property analysis are crucial for understanding its capabilities and applications in various fields.
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions between carbamimide and 3-fluorobenzoic acid in the presence of activating agents under basic conditions. These methods are characterized by their ability to form specific fluorobenzoyl piperazine derivatives, which are then characterized by various spectroscopic techniques, including LCMS, NMR, IR, and X-ray diffraction studies to confirm their structure (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography, which provides detailed information about the crystalline forms of these compounds. For instance, certain fluorobenzoyl piperazine derivatives have been observed to crystallize in specific crystal systems with well-defined space groups, highlighting the influence of fluorine substitution on their molecular architecture and intermolecular interactions (Ninganayaka Mahesha et al., 2019).
Chemical Reactions and Properties
The chemical reactions and properties of fluorobenzoyl piperazine derivatives can vary significantly depending on their specific substituents and structural configurations. These compounds are involved in various chemical reactions, leading to the formation of new compounds with distinct chemical and physical properties. The interactions and reactions are often explored through studies on their antibacterial and other biological activities, indicating their potential utility in developing new therapeutic agents (Wu Qi, 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
1-(3-Fluorobenzoyl)-4-(propylsulfonyl)piperazine and its derivatives have been employed in various synthesis applications. For instance, this compound has been used in the preparation of fluorine-18 labeled GBR 12909, a dopamine reuptake inhibitor, showcasing its utility in synthesizing radio-labeled compounds for medical imaging purposes (Haka & Kilbourn, 1990). Additionally, it has been incorporated into the synthesis of novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives, highlighting its versatility in creating a variety of biologically active compounds (Wu Qi, 2014).
Crystallography and Structural Analysis
In crystallography and structural analysis, variants of this compound have been synthesized and characterized, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate. These studies are crucial for understanding the molecular structures and potential pharmaceutical applications of these compounds (Sanjeevarayappa et al., 2015). Moreover, 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, which include a variant with 3-fluorobenzoyl, have been analyzed to understand their molecular conformations and intermolecular interactions (Mahesha et al., 2019).
Biological Evaluation
In the context of biological evaluation, derivatives of this compound have been synthesized and assessed for their antibacterial and anthelmintic activity, such as in the case of compounds synthesized from carbamimide and 3-fluorobenzoic acid (Sanjeevarayappa et al., 2015). Additionally, novel fluoro substituted sulphonamide benzothiazole derivatives comprising thiazole, including those using fluoro piperazine structures, have been synthesized and screened for antimicrobial activities (Jagtap et al., 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-fluorophenyl)-(4-propylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3S/c1-2-10-21(19,20)17-8-6-16(7-9-17)14(18)12-4-3-5-13(15)11-12/h3-5,11H,2,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZYQUKANCHEJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B5549751.png)
![N-[4-(benzyloxy)phenyl]-2-methoxybenzamide](/img/structure/B5549766.png)
![(1S*,5R*)-3-isonicotinoyl-6-(4-methoxy-3-methylbenzoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5549769.png)
![2-ethyl-1-[(4-ethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5549776.png)

![ethyl 2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-carboxylate](/img/structure/B5549786.png)
![2-(4-fluorophenyl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5549787.png)

![4,6-dimethyl-3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5549792.png)

![3-methyl-6-[4-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5549805.png)

![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-piperidin-3-ylbenzamide](/img/structure/B5549831.png)